5-Bromo-N-cyclopentyl-4-methylthiophene-2-carboxamide
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Overview
Description
5-Bromo-N-cyclopentyl-4-methylthiophene-2-carboxamide is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The compound is characterized by the presence of a bromine atom at the 5-position, a cyclopentyl group attached to the nitrogen atom, and a carboxamide group at the 2-position of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of n-butyllithium (n-BuLi) as a strong base to deprotonate the thiophene ring, followed by the addition of bromine to introduce the bromine atom at the 5-position . The cyclopentyl group can be introduced through a nucleophilic substitution reaction using cyclopentylamine, and the carboxamide group can be formed by reacting the intermediate with a suitable carboxylic acid derivative .
Industrial Production Methods
Industrial production of 5-Bromo-N-cyclopentyl-4-methylthiophene-2-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-cyclopentyl-4-methylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-N-cyclopentyl-4-methylthiophene-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Bromo-N-cyclopentyl-4-methylthiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the cyclopentyl group can influence its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-N-propylthiophene-2-carboxamide
- 5-Bromo-N-cyclopentyl-N-methylthiophene-2-carboxamide
- 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide
Uniqueness
5-Bromo-N-cyclopentyl-4-methylthiophene-2-carboxamide is unique due to the specific combination of substituents on the thiophene ring. The presence of the cyclopentyl group and the carboxamide functionality provides distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
5-bromo-N-cyclopentyl-4-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNOS/c1-7-6-9(15-10(7)12)11(14)13-8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJRAKGMKCDBSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)NC2CCCC2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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